

Spectroscopic Data for 3,4-Difluorophenyl Isothiocyanate: A Technical Guide

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Compound of Interest

Compound Name: 3,4-Difluorophenyl isothiocyanate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,4-Difluorophenyl isothiocyanate**, a key intermediate in various pharmaceutical and agrochemical applications. The document details Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ^1H and ^{13}C NMR spectral data for **3,4-Difluorophenyl isothiocyanate**.

^1H NMR Data

Table 1: ^1H NMR Spectroscopic Data for 3,4-Difluorophenyl Isothiocyanate

Chemical Shift (δ) ppm	Multiplicity	Coupling Constants (J) Hz	Assignment
~7.20 - 7.35	m	-	Aromatic H
~7.05 - 7.15	m	-	Aromatic H

Note: The provided spectra do not contain explicit coupling constants. The values are estimated based on typical aromatic coupling and fluorine-proton coupling.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for **3,4-Difluorophenyl Isothiocyanate**

Chemical Shift (δ) ppm	Assignment
~150 (d, J ≈ 250 Hz)	C-F
~147 (d, J ≈ 250 Hz)	C-F
~135	C-NCS
~125	Aromatic CH
~118	Aromatic CH
~117	Aromatic CH
Not observed	N=C=S

Note: The isothiocyanate carbon is often not observed or appears as a very broad signal in ¹³C NMR spectra due to its relaxation properties^[1].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for **3,4-Difluorophenyl Isothiocyanate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2200 - 2000	Strong, Broad	Asymmetric stretch of -N=C=S
~1600	Medium	C=C stretching in aromatic ring
~1500	Medium	C=C stretching in aromatic ring
~1250	Strong	C-F stretching
~1100	Strong	C-F stretching
~820	Medium	C-H bending (out-of-plane)

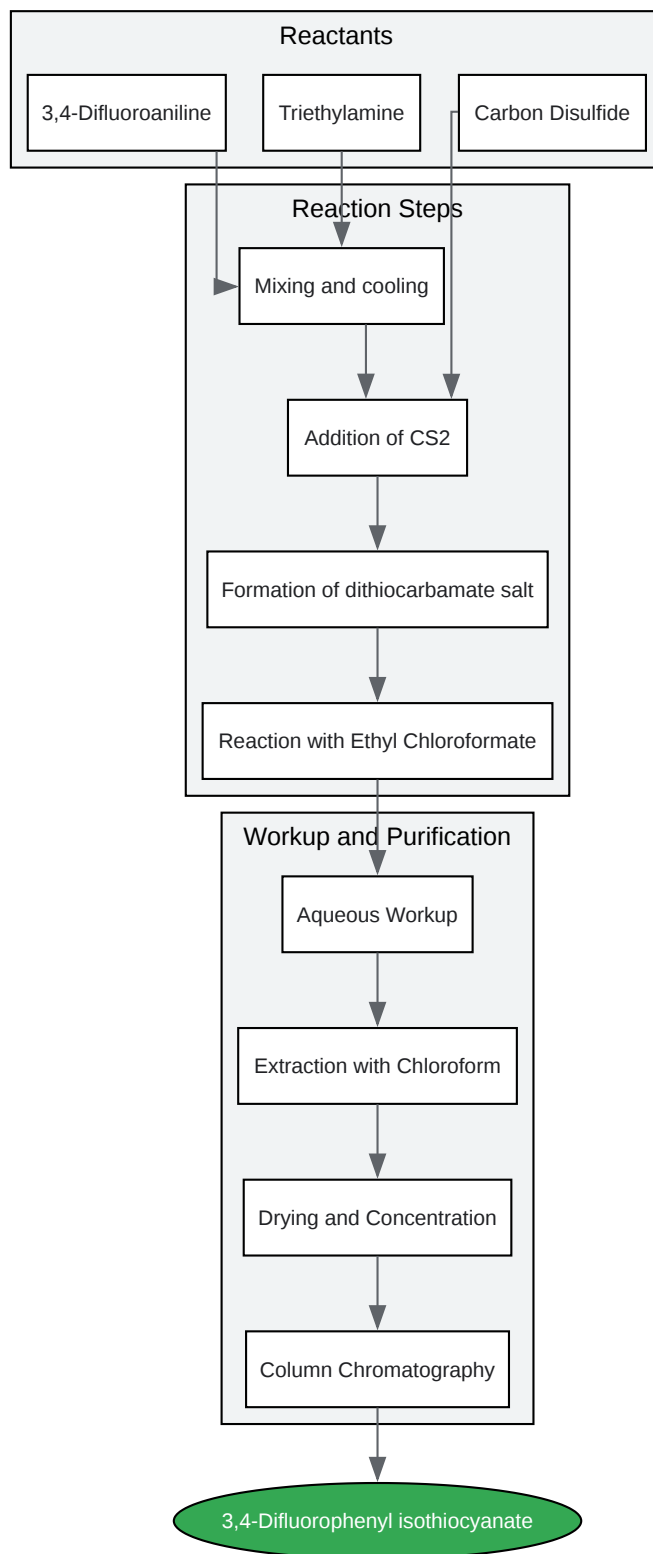
Note: A specific experimental IR spectrum with peak assignments for **3,4-Difluorophenyl isothiocyanate** was not available in the searched literature. The data presented is based on the characteristic absorption regions for the functional groups present in the molecule[2][3].

Experimental Protocols

Synthesis of 3,4-Difluorophenyl Isothiocyanate

A common method for the synthesis of **3,4-Difluorophenyl isothiocyanate** involves the reaction of 3,4-difluoroaniline with carbon disulfide in the presence of a base, followed by treatment with an acyl chloride or similar reagent[4].

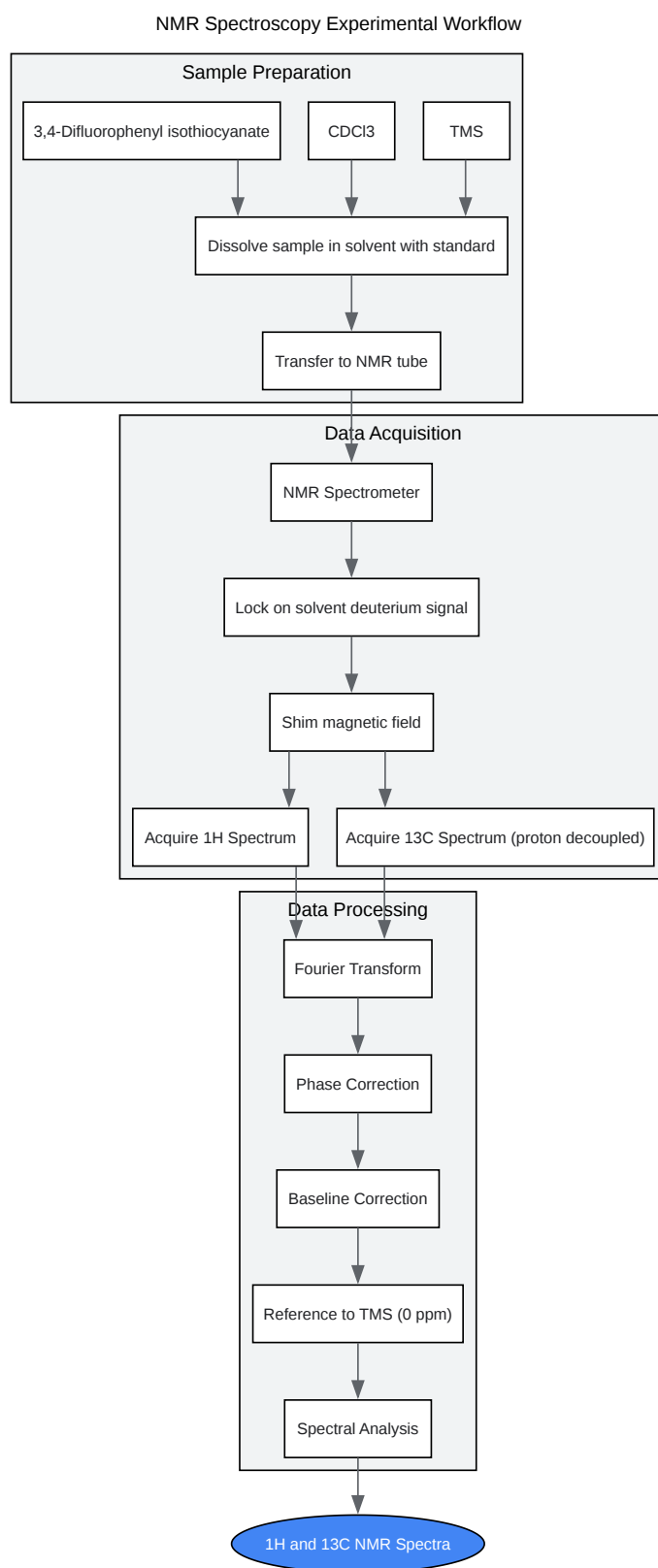
Synthesis Workflow for 3,4-Difluorophenyl Isothiocyanate

[Click to download full resolution via product page](#)Caption: Synthesis workflow for **3,4-Difluorophenyl isothiocyanate**.

NMR Data Acquisition

The NMR spectra were obtained using a standard NMR spectrometer.

- Sample Preparation: The sample of **3,4-Difluorophenyl isothiocyanate** was dissolved in deuterated chloroform (CDCl_3). Tetramethylsilane (TMS) was used as an internal standard.
- ^1H NMR: The spectrum was recorded at a frequency of 400 MHz.
- ^{13}C NMR: The spectrum was recorded at a frequency of 100 MHz with proton decoupling.



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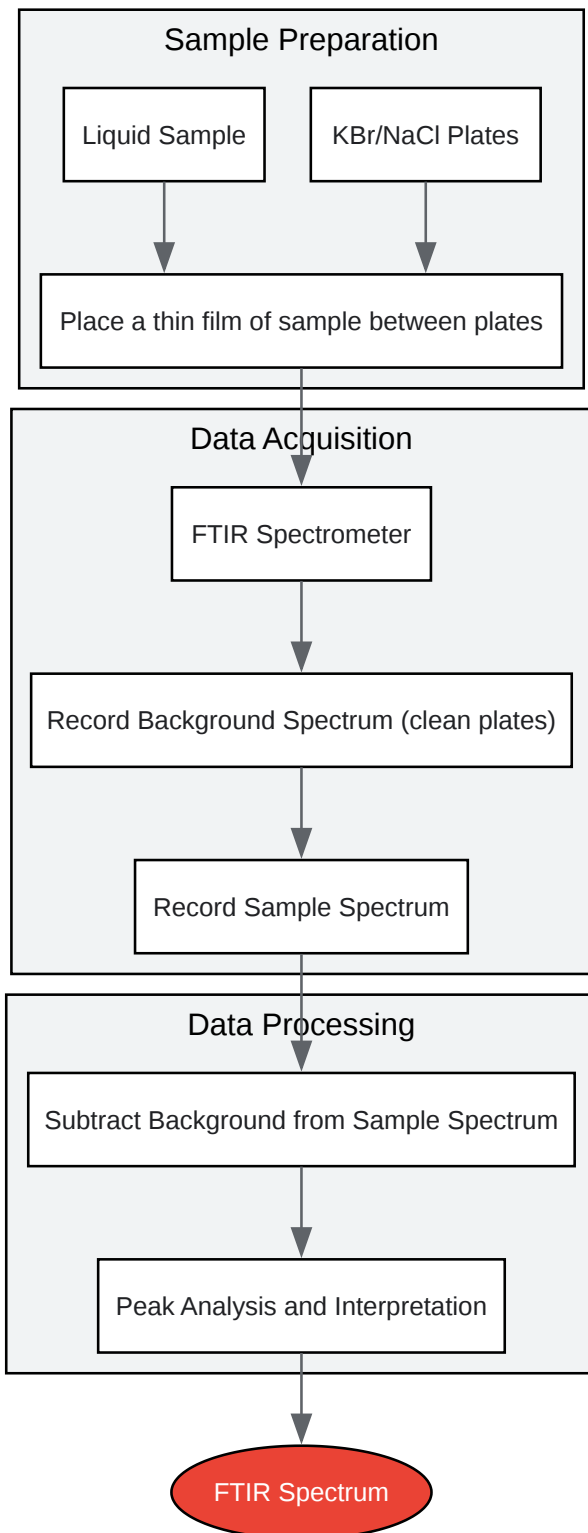
Caption: General workflow for NMR spectroscopic analysis.

IR Data Acquisition

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

- **Sample Preparation:** As **3,4-Difluorophenyl isothiocyanate** is a liquid, a thin film of the neat liquid can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

FTIR Spectroscopy Experimental Workflow

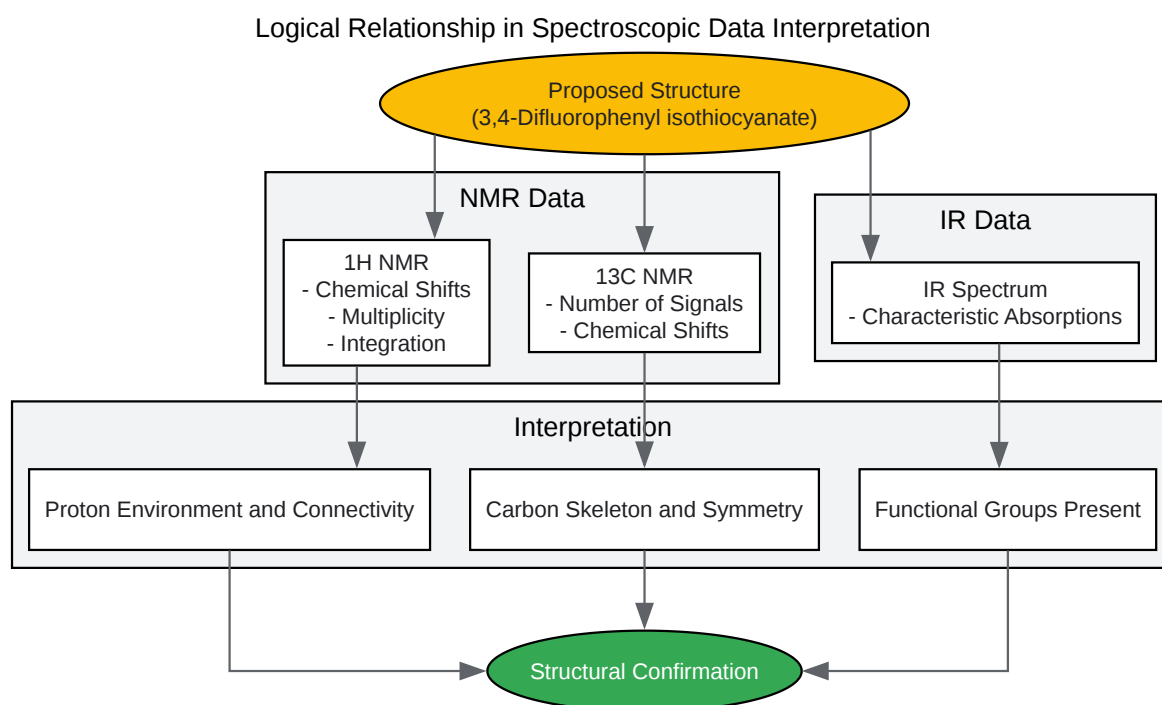


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Caption: General workflow for FTIR spectroscopic analysis of a liquid sample.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical process of correlating observed signals with the known molecular structure.



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